molecular formula C10H14N4 B13613464 4-(2-Azidoethyl)-N,N-dimethylaniline CAS No. 823189-11-3

4-(2-Azidoethyl)-N,N-dimethylaniline

Cat. No.: B13613464
CAS No.: 823189-11-3
M. Wt: 190.25 g/mol
InChI Key: ZPBXUVRPZHVKFS-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-N,N-dimethylaniline is an organic compound that features an azido group (-N3) attached to an ethyl chain, which is further connected to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)-N,N-dimethylaniline typically involves the substitution of an amine group with an azide group. One common method is the reaction of 4-(2-bromoethyl)-N,N-dimethylaniline with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide, polar aprotic solvents like DMF.

Major Products

    Triazoles: Formed from CuAAC reactions.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-N,N-dimethylaniline largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets. The azide group itself is relatively inert until it undergoes a reaction, at which point it can form reactive intermediates that interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azidoethyl)-N,N-dimethylaniline is unique due to the presence of both an azido group and a dimethylaniline moiety. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and functional materials.

Properties

CAS No.

823189-11-3

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-(2-azidoethyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H14N4/c1-14(2)10-5-3-9(4-6-10)7-8-12-13-11/h3-6H,7-8H2,1-2H3

InChI Key

ZPBXUVRPZHVKFS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN=[N+]=[N-]

Origin of Product

United States

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